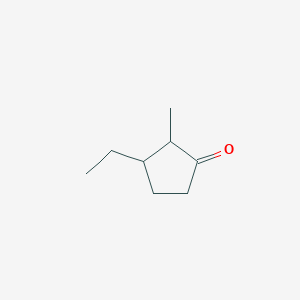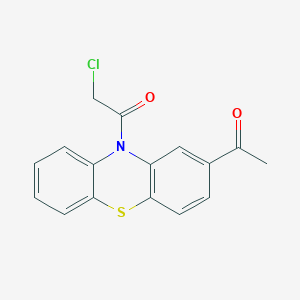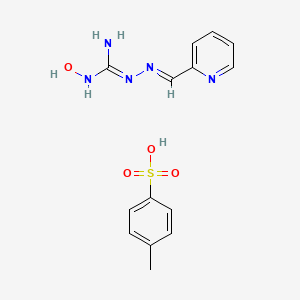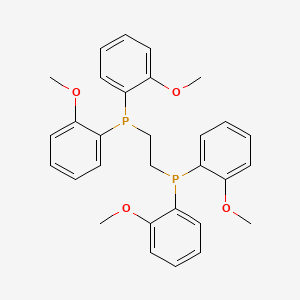
2-Aminoethyl (4-bromophenyl)phenylborinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethyl (4-bromophenyl)phenylborinate is an organoboron compound with the molecular formula C14H15BBrNO. It is a non-polymer compound that features a boron atom bonded to a phenyl group and a 4-bromophenyl group, with an aminoethyl group attached via an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl (4-bromophenyl)phenylborinate typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethyl (4-bromophenyl)phenylborinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the boron center or the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can produce a variety of substituted phenylboronates.
Wissenschaftliche Forschungsanwendungen
2-Aminoethyl (4-bromophenyl)phenylborinate has several applications in scientific research:
Biology: The compound can be used to study the interactions of boron-containing compounds with biological molecules.
Industry: It can be used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism by which 2-Aminoethyl (4-bromophenyl)phenylborinate exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki–Miyaura coupling reactions, the boron atom participates in transmetalation with palladium, facilitating the formation of new carbon-carbon bonds . The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethyl diphenylborinate: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
Phenylboronic acid: A simpler boron-containing compound used in various organic reactions.
4-Bromophenylboronic acid: Contains the bromine atom but lacks the aminoethyl group, limiting its versatility in certain applications.
Uniqueness
2-Aminoethyl (4-bromophenyl)phenylborinate is unique due to its combination of a boron center with both a phenyl and a 4-bromophenyl group, along with an aminoethyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.
Eigenschaften
| 85724-96-5 | |
Molekularformel |
C14H15BBrNO |
Molekulargewicht |
303.99 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)-phenylboranyl]oxyethanamine |
InChI |
InChI=1S/C14H15BBrNO/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9H,10-11,17H2 |
InChI-Schlüssel |
WVCHSOYKLDCILQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)




![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)


![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)

